NeoSTX

Description

Structure

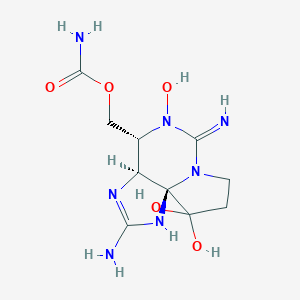

2D Structure

3D Structure

Properties

CAS No. |

64296-20-4 |

|---|---|

Molecular Formula |

C10H17N7O5 |

Molecular Weight |

315.29 g/mol |

IUPAC Name |

[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate |

InChI |

InChI=1S/C10H17N7O5/c11-6-14-5-4(3-22-8(13)18)17(21)7(12)16-2-1-9(19,20)10(5,16)15-6/h4-5,12,19-21H,1-3H2,(H2,13,18)(H3,11,14,15)/t4-,5-,10-/m0/s1 |

InChI Key |

PPEKGEBBBBNZKS-HGRQIUPRSA-N |

SMILES |

C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)[O-])N |

Isomeric SMILES |

C1CN2C(=N)N([C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)N)O |

Canonical SMILES |

C1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)O |

Other CAS No. |

64296-20-4 |

Synonyms |

Neosaxitoxin; NeoSTX |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NeoSTX

For Researchers, Scientists, and Drug Development Professionals

Introduction: NeoSTX (neosaxitoxin) is a potent, site-1 specific, reversible blocker of voltage-gated sodium channels (VGSCs).[1][2] Its primary mechanism of action involves the physical occlusion of the channel pore, thereby inhibiting the propagation of action potentials in neurons and other excitable cells.[1][3] This property makes it a promising candidate for a long-acting local anesthetic and analgesic.[4][5] This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism: Blockade of Voltage-Gated Sodium Channels

This compound exerts its pharmacological effects by binding to the outer vestibule of voltage-gated sodium channels.[1][6] This binding event physically obstructs the passage of sodium ions through the channel, a process essential for the depolarization phase of an action potential.[7] By preventing this ion flux, this compound effectively raises the threshold for action potential generation and propagation, leading to a state of local anesthesia and analgesia.[6]

The interaction of this compound with the sodium channel is highly specific. It targets neurotoxin receptor site 1, the same binding site as tetrodotoxin (TTX) and saxitoxin (STX).[1] The binding is characterized by high affinity and reversibility.[1] Structural studies and mutant cycle analysis have revealed that the N1-hydroxyl group of this compound forms a hydrogen bond with the Tyr-401 residue in the P-loop of domain I of the rat skeletal muscle sodium channel (μl or Scn4a), contributing to its high affinity.[8] Repulsive interactions with Asp-400 have also been noted.[8]

Signaling Pathway of this compound Action

Caption: this compound binds to site-1 of the VGSC, leading to pore occlusion and cessation of action potential propagation.

Isoform Selectivity and Safety Profile

An important aspect of this compound's pharmacology is its differential affinity for various VGSC isoforms. It exhibits a significantly lower affinity for the cardiac sodium channel isoform, Nav1.5, compared to neuronal isoforms.[1] Specifically, its affinity for cardiac Nav channels is approximately 20- to 60-fold less than for Nav channels in rat skeletal muscle and brain.[9] This selectivity contributes to a favorable systemic safety profile, particularly concerning cardiac side effects, which are a known risk with less selective sodium channel blockers.[6]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy and Toxicity in Rats

| Parameter | Value | Route of Administration | Animal Model | Reference |

| LD50 | 11.4 µg/kg | Intramuscular | Sprague-Dawley Rat | [10] |

| 12.41 µg/kg | Subcutaneous | Sprague-Dawley Rat | [10] | |

| 30.35 µg/kg | Intraperitoneal | Sprague-Dawley Rat | [10] | |

| 6.06 µg/kg | Intravenous | Sprague-Dawley Rat | [10] | |

| Duration of Sensory Block (Hotplate Test) | 6 hours | Sciatic Nerve Block (3 µg/kg this compound + Bupivacaine) | Rat | [11] |

| 48 hours | Sciatic Nerve Block (3 µg/kg this compound + Bupivacaine + Epinephrine) | Rat | [11] |

Table 2: Human Clinical Trial Pharmacokinetics and Efficacy (Phase 1)

| Parameter | This compound-Saline | This compound-Bupivacaine | This compound-Bupivacaine-Epinephrine | Control (Bupivacaine) | Reference |

| Mean Peak Plasma Concentration (Cmax) | 164 ± 81 pg/mL | 134 ± 63 pg/mL | 67 ± 14 pg/mL | N/A | [12] |

| Median Time to Near-Complete Recovery from Cutaneous Block | Variable | Prolonged vs. Bupivacaine | 50 hours (for 10 µg dose) | 10 hours | [6][12] |

| Incidence of Perioral Numbness (at same dose) | 60% | 70% | 0% | N/A | [6][12] |

| Incidence of Perioral Tingling (at same dose) | N/A | 70% | 0% | N/A | [12] |

Anti-Inflammatory Effects

Beyond its primary role as a sodium channel blocker, this compound has demonstrated anti-inflammatory properties.[13] Studies have shown that this compound can reduce the expression of pro-inflammatory markers, such as TNF-alpha and nitric oxide, in macrophages.[13][14] This effect is thought to be mediated, at least in part, through the blockade of NaV channels expressed on immune cells, which can modulate calcium-mediated signaling pathways involved in the inflammatory response.[14] Specifically, this compound has been shown to inhibit the expression of M1 phenotype markers in macrophages.[13]

Proposed Anti-Inflammatory Signaling Pathway

Caption: this compound blocks NaV channels on macrophages, modulating signaling pathways to reduce pro-inflammatory cytokine expression.

Experimental Protocols

Phase 1 Human Clinical Trial for Cutaneous Anesthesia

This section details the methodology of a representative clinical trial investigating the safety and efficacy of this compound.[12]

Study Design: A double-blind, randomized, controlled, dose-escalation trial in healthy male volunteers (n=84, ages 18-35).[4][12]

Procedure:

-

Subject Enrollment: Healthy male volunteers meeting inclusion criteria were enrolled.

-

Randomization: Subjects were randomly assigned to receive one of several treatment combinations in a two-part study.

-

Injection: Each subject received two 10-ml subcutaneous injections.

-

Control Site: Received 0.2% bupivacaine.

-

Active Site (Part 1): Received one of the following:

-

5 to 40 µg this compound + Saline

-

5 to 40 µg this compound + 0.2% Bupivacaine

-

Placebo (Saline)

-

-

Active Site (Part 2): Received one of the following:

-

10 or 30 µg this compound + 0.2% Bupivacaine + Epinephrine

-

Placebo

-

-

-

Assessments:

-

Primary Outcome: Safety and adverse events (e.g., perioral numbness, tingling) were monitored over a 24-hour period.[4]

-

Secondary Outcomes:

-

Clinical biochemistry and this compound pharmacokinetics (blood draws to measure plasma concentrations).

-

Cutaneous hypoesthesia was assessed using quantitative sensory testing (QST) to measure responses to touch and temperature over 24 hours and daily for two weeks.[4]

-

-

Experimental Workflow: Phase 1 Clinical Trial

Caption: Workflow of a double-blind, randomized, controlled Phase 1 clinical trial for this compound.

Conclusion

This compound's mechanism of action is centered on its potent and reversible blockade of voltage-gated sodium channels at site-1. This targeted action, combined with a favorable selectivity profile for neuronal over cardiac isoforms, underpins its efficacy and safety as a long-acting local anesthetic. Furthermore, emerging evidence of its anti-inflammatory properties suggests a dual therapeutic potential. The quantitative data from preclinical and clinical studies, along with detailed experimental protocols, provide a solid foundation for further research and development of this compound as a novel therapeutic agent for pain management.

References

- 1. Neosaxitoxin - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. Berde Lab | Neosaxitoxin for Prolonged Local Anesthesia: A Phase 1 Clinical Trial of Safety and Efficacy [research.childrenshospital.org]

- 5. Berde Lab | Neosaxitoxin for Prolonged Local Anesthesia [research.childrenshospital.org]

- 6. hcplive.com [hcplive.com]

- 7. Voltage-Gated Sodium Channels: A Prominent Target of Marine Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. experts.umn.edu [experts.umn.edu]

- 9. Neosaxitoxin | C10H17N7O5 | CID 21117946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Neosaxitoxin in Rat Sciatic Block: Improved Therapeutic Index Using Combinations with Bupivacaine, with and without Epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Phase 1, Dose-escalation, Double-blind, Block-randomized, Controlled Trial of Safety and Efficacy of Neosaxitoxin Alone and in Combination with 0.2% Bupivacaine, with and without Epinephrine, for Cutaneous Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbflaneshorse.com [nbflaneshorse.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Function of NeoSTX

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neosaxitoxin (NeoSTX), a potent neurotoxin, is a member of the paralytic shellfish toxin (PST) group. It is a tricyclic perhydropurine alkaloid that functions as a highly specific and potent blocker of voltage-gated sodium channels (Nav). This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and physiological functions of this compound, with a particular focus on its emerging role as a long-acting local anesthetic and its potential immunomodulatory and anti-inflammatory properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development efforts.

Molecular Structure of this compound

This compound is a hydrophilic and thermostable molecule with the chemical formula C10H17N7O5.[1] Its structure is closely related to that of saxitoxin (STX), the parent compound of the PSTs. The defining structural feature of this compound is the presence of a hydroxyl group on the nitrogen at position 1 (N1) of the purine skeleton, in contrast to the hydrogen atom found in STX.[2] This seemingly minor substitution has significant implications for the molecule's binding affinity and pH-dependent activity.

Key Structural Features:

-

Tricyclic Perhydropurine Core: Forms the rigid backbone of the molecule.

-

Two Guanidinium Groups: These positively charged moieties are crucial for the interaction with the negatively charged residues within the pore of voltage-gated sodium channels.

-

N1-Hydroxyl Group: The key distinction from saxitoxin, influencing its binding characteristics.

-

Carbamoyl Side Chain: Contributes to the overall binding affinity and interaction with the sodium channel.

| Property | Value |

| Chemical Formula | C10H17N7O5 |

| Molecular Weight | 315.29 g/mol [1][3] |

| IUPAC Name | [(3aS,4R,10aS)-5,10,10-Trihydroxy-2,6-diiminooctahydro-1H,8H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate[2] |

| CAS Number | 64296-20-4[1][2] |

Function and Mechanism of Action

Primary Function: Voltage-Gated Sodium Channel Blockade

The principal biological function of this compound is the potent and reversible blockade of voltage-gated sodium channels (Nav).[2] These transmembrane proteins are essential for the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells. This compound acts as a pore blocker, physically occluding the outer vestibule of the channel and thereby preventing the influx of sodium ions that is necessary for depolarization.[2]

This compound exhibits high affinity for site 1 of the sodium channel, the same binding site as tetrodotoxin (TTX) and saxitoxin.[2] The interaction is primarily driven by the positively charged guanidinium groups of this compound engaging with negatively charged amino acid residues in the P-loops of the channel, which form the ion selectivity filter. The N1-hydroxyl group of this compound is also thought to interact with a specific site within the channel receptor, contributing to its unique pH-dependent binding characteristics.

Differential Affinity for Nav Subtypes

While this compound is a potent blocker of many Nav channel subtypes, its affinity can vary. Notably, it exhibits a significantly lower affinity for the cardiac sodium channel, Nav1.5, which contributes to a reduced risk of cardiotoxicity compared to some other local anesthetics.[4] The affinity of the closely related saxitoxin (STX) for various Nav subtypes provides an indication of the expected binding profile of this compound.

| Nav Subtype | IC50 for Saxitoxin (STX) (nM) |

| rNav1.4 | 2.8 ± 0.1[5] |

| hNav1.7 | 702 ± 53[5] |

Anti-inflammatory and Immunomodulatory Function

Emerging research has revealed that this compound possesses anti-inflammatory and immunomodulatory properties. Studies have shown that this compound can inhibit the pro-inflammatory response in macrophages. This is achieved, at least in part, by suppressing the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

By inhibiting the NF-κB pathway, this compound reduces the expression and release of key pro-inflammatory mediators, including:

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interleukin-1beta (IL-1β)

-

Inducible Nitric Oxide Synthase (iNOS)

This anti-inflammatory action is significant as it suggests a therapeutic potential for this compound beyond its anesthetic properties, particularly in conditions with an inflammatory component. A study on lipopolysaccharide (LPS)-activated macrophages demonstrated that 1µM this compound significantly inhibited the release of these pro-inflammatory molecules.[1][6]

Signaling Pathway

The anti-inflammatory effect of this compound in macrophages is mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.

Caption: Proposed anti-inflammatory signaling pathway of this compound in macrophages.

Experimental Protocols

Electrophysiological Analysis of Nav Channel Blockade by this compound using Whole-Cell Patch Clamp

This protocol is adapted for the analysis of this compound's effect on heterologously expressed human Nav channels (e.g., hNav1.7) in a cell line such as HEK293 or CHO.

Materials:

-

HEK293 or CHO cells stably expressing the target hNav channel.

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

-

This compound stock solution.

-

Patch clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries.

Methodology:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

-

Approach a cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a potential of -100 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

-

-

Drug Application:

-

After recording baseline currents, perfuse the chamber with the external solution containing the desired concentration of this compound.

-

Repeat the voltage-step protocol to measure the inhibited currents.

-

-

Data Analysis:

-

Measure the peak inward sodium current at each voltage step before and after this compound application.

-

Construct a dose-response curve by plotting the percentage of current inhibition against the this compound concentration.

-

Calculate the IC50 value by fitting the data to a Hill equation.

-

Caption: Experimental workflow for whole-cell patch clamp analysis of this compound.

Quantification of Anti-inflammatory Effects of this compound on Macrophages

This protocol describes the measurement of TNF-α, IL-1β, and NO (from iNOS activity) production in RAW 264.7 macrophages stimulated with LPS.

Materials:

-

RAW 264.7 macrophage cell line.

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Lipopolysaccharide (LPS).

-

This compound stock solution.

-

Griess Reagent for NO measurement.

-

ELISA kits for TNF-α and IL-1β.

-

Reagents for RT-PCR (RNA extraction kit, reverse transcriptase, primers for TNF-α, IL-1β, iNOS, and a housekeeping gene).

Methodology:

-

Cell Culture: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours).

-

-

Measurement of Nitric Oxide (NO):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess Reagent according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm and determine the nitrite concentration using a standard curve.

-

-

Measurement of TNF-α and IL-1β:

-

Collect the cell culture supernatant.

-

Perform ELISA for TNF-α and IL-1β according to the manufacturer's protocols.

-

-

Measurement of Gene Expression (RT-PCR):

-

Lyse the cells and extract total RNA.

-

Synthesize cDNA using reverse transcriptase.

-

Perform quantitative PCR using specific primers for TNF-α, IL-1β, and iNOS.

-

Normalize the expression levels to a housekeeping gene.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of NO, TNF-α, and IL-1β production for each this compound concentration.

-

Determine the IC50 values for the inhibition of each inflammatory mediator.

-

Analyze the relative gene expression changes.

-

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Conclusion

This compound is a multifaceted molecule with a well-defined role as a potent voltage-gated sodium channel blocker and an emerging profile as an anti-inflammatory and immunomodulatory agent. Its distinct molecular structure, particularly the N1-hydroxyl group, differentiates it from saxitoxin and influences its biological activity. The selective blockade of peripheral Nav channels with lower affinity for the cardiac subtype makes it a promising candidate for the development of long-acting local anesthetics with an improved safety profile. Furthermore, its ability to suppress the NF-κB signaling pathway and inhibit the production of key pro-inflammatory mediators in macrophages opens new avenues for therapeutic applications in inflammatory conditions. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound.

References

- 1. Neosaxitoxin Inhibits the Expression of Inflammation Markers of the M1 Phenotype in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sophion.co.jp [sophion.co.jp]

- 4. Voltage-gated sodium channels in the mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neosaxitoxin Inhibits the Expression of Inflammation Markers of the M1 Phenotype in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Genesis of Neosaxitoxin: A Deep Dive into its Biological Origins

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a detailed exploration of the origins of neosaxitoxin, a potent neurotoxin with significant implications for public health and pharmacology. This whitepaper delves into the intricate biosynthetic pathways, the organisms responsible for its production, and the regulatory mechanisms that govern its synthesis, providing a critical resource for the scientific community.

Neosaxitoxin is a prominent member of the paralytic shellfish toxin (PST) family, a group of neurotoxic alkaloids that are notorious for causing paralytic shellfish poisoning (PSP) in humans.[1][2] These toxins are naturally produced by a diverse range of microorganisms, primarily certain species of marine dinoflagellates and freshwater cyanobacteria.[1][2] The accumulation of these toxins in filter-feeding shellfish, which are subsequently consumed by humans, poses a significant global health and economic concern.[2]

At the heart of neosaxitoxin's origin lies a complex biosynthetic machinery encoded by a cluster of genes known as the sxt gene cluster.[3] This genetic blueprint orchestrates a series of enzymatic reactions that construct the intricate tricyclic structure of the parent compound, saxitoxin, and its numerous derivatives, including neosaxitoxin.

The Biosynthetic Pathway: From Precursors to Potent Toxin

The biosynthesis of saxitoxin, the precursor to neosaxitoxin, is a multi-step process that begins with the loading of an acyl carrier protein (ACP) with acetate from acetyl-CoA.[4] A key initiating enzyme, SxtA, which functions as a polyketide synthase-like enzyme, then catalyzes a Claisen condensation reaction between propionyl-ACP and arginine.[4] Subsequent enzymatic steps involve cyclization, condensation, and tailoring reactions to form the core saxitoxin structure.[4]

The crucial step in the formation of neosaxitoxin from saxitoxin is the hydroxylation at the N1 position of the saxitoxin molecule.[2] This specific modification is catalyzed by the enzyme SxtX, a finding supported by the presence of the sxtX gene in neosaxitoxin-producing organisms.[5] While direct in-vitro biochemical characterization of SxtX remains an area of active research, its role is inferred from the genetic makeup of toxin-producing strains.

The diversity of paralytic shellfish toxins arises from the action of various "tailoring" enzymes encoded within the sxt gene cluster. These enzymes modify the core saxitoxin structure through reactions such as hydroxylation, sulfation, and decarbamoylation, leading to the production of a wide array of saxitoxin analogs, each with varying degrees of toxicity.

dot

Caption: Simplified biosynthetic pathway of neosaxitoxin.

Producers of Neosaxitoxin: A Microbial Origin

Neosaxitoxin is primarily produced by two distinct groups of microorganisms:

-

Marine Dinoflagellates: Species within the genus Alexandrium, such as Alexandrium minutum and Alexandrium pacificum, are well-documented producers of neosaxitoxin and other PSTs.[6] These single-celled eukaryotes can form extensive blooms, often referred to as "red tides," leading to widespread shellfish contamination.

-

Freshwater Cyanobacteria: Certain filamentous cyanobacteria, also known as blue-green algae, are also capable of synthesizing saxitoxin and its derivatives.

Quantitative Insights into Neosaxitoxin Production

The production of neosaxitoxin can vary significantly between different species and even strains of the same species. Environmental factors such as nutrient availability, temperature, and light intensity have been shown to influence toxin production. The following table summarizes representative quantitative data on neosaxitoxin production in Alexandrium minutum.

| Strain of Alexandrium minutum | Growth Condition | Neosaxitoxin Content (fmol/cell) | Reference |

| Bay of Plenty, New Zealand isolates | Laboratory Culture | >65 mole% of total PSTs | [7] |

| French coastal isolates | Field observations | Up to 50.0 | [8] |

| Various strains | N:P replete | ~3.29 (average) | [9] |

Experimental Methodologies for Neosaxitoxin Analysis

The detection and quantification of neosaxitoxin are crucial for public health monitoring and research. The primary analytical method employed is High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Experimental Protocol: HPLC-FLD for Paralytic Shellfish Toxin Analysis

This protocol is a generalized procedure based on established methods for the analysis of PSTs, including neosaxitoxin.

1. Sample Extraction:

- Homogenize shellfish tissue with an acidic extraction solution (e.g., 0.1 M HCl or acetic acid).

- Centrifuge the homogenate to pellet solid debris.

- Collect the supernatant containing the toxins.

2. Solid-Phase Extraction (SPE) Cleanup:

- Pass the acidic extract through a C18 SPE cartridge to remove non-polar interfering compounds.

- Elute the toxins from the cartridge.

3. Toxin Separation by HPLC:

- Column: A reversed-phase C18 column is typically used.

- Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile) is employed to separate the different PST analogs.

- Flow Rate: A constant flow rate is maintained.

4. Post-Column Derivatization:

- The separated toxins are mixed with an oxidizing reagent (e.g., periodic acid) in a reaction coil at an elevated temperature. This oxidation step converts the non-fluorescent toxins into highly fluorescent derivatives.

- A second reagent (e.g., acetic acid) is added to stop the reaction and stabilize the fluorescent products.

5. Fluorescence Detection:

- The fluorescent derivatives are detected by a fluorescence detector set at appropriate excitation and emission wavelengths.

- The concentration of each toxin is determined by comparing the peak area to that of a certified reference standard.

dot

Caption: General workflow for HPLC-FLD analysis of neosaxitoxin.

Regulatory Landscape: Controlling Toxin Synthesis

The expression of the sxt gene cluster is a tightly regulated process, influenced by a variety of environmental cues. In cyanobacteria, gene expression can be controlled by various regulatory systems, including two-component systems and transcription factors that respond to environmental signals such as nutrient availability and light.[10][11][12]

In dinoflagellates, the regulation of gene expression is notably complex. While environmental factors also play a significant role, a substantial portion of gene regulation occurs at the post-transcriptional level.[1][6] This means that even if the sxt genes are transcribed into messenger RNA (mRNA), the final amount of toxin produced can be controlled by processes that affect the stability, translation, and modification of the mRNA and the resulting proteins.[1][6] This intricate regulatory network allows these organisms to fine-tune their toxin production in response to their dynamic environments.

dot

Caption: Overview of sxt gene regulation.

This in-depth guide serves as a foundational document for understanding the complex biology behind neosaxitoxin production. By providing a clear overview of the biosynthetic pathways, the organisms involved, quantitative data, experimental protocols, and regulatory mechanisms, this whitepaper will be an invaluable tool for researchers working to mitigate the impacts of harmful algal blooms and explore the pharmacological potential of these potent neurotoxins.

References

- 1. Biosynthesis of Saxitoxin in Marine Dinoflagellates: An Omics Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Origin of Saxitoxin Biosynthetic Genes in Cyanobacteria | PLOS One [journals.plos.org]

- 4. aesan.gob.es [aesan.gob.es]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | From the sxtA4 Gene to Saxitoxin Production: What Controls the Variability Among Alexandrium minutum and Alexandrium pacificum Strains? [frontiersin.org]

- 7. Toxin production of Alexandrium minutum (Dinophyceae) from the Bay of Plenty, New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Environmental Factors Modulate Saxitoxins (STXs) Production in Toxic Dinoflagellate Alexandrium: An Updated Review of STXs and Synthesis Gene Aspects [mdpi.com]

- 9. The Influence of the Toxic Dinoflagellate Alexandrium minutum, Grown under Different N:P Ratios, on the Marine Copepod Acartia tonsa | MDPI [mdpi.com]

- 10. Regulation of Gene Expression in Diverse Cyanobacterial Species by Using Theophylline-Responsive Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulatory systems for gene expression control in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulatory tools for controlling gene expression in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of Neosaxitoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosaxitoxin (neoSTX) is a potent neurotoxin belonging to the family of paralytic shellfish toxins (PSTs). Structurally similar to its well-known analog, saxitoxin (STX), neosaxitoxin distinguishes itself by the presence of a hydroxyl group on the nitrogen at position 1 (N1-OH) of its tricyclic purine skeleton.[1][2] This seemingly minor modification has significant implications for its biological activity and has propelled this compound into the forefront of research, not only as a tool for understanding the function of voltage-gated sodium channels but also as a promising therapeutic agent. This technical guide provides an in-depth exploration of the history of neosaxitoxin's discovery, its mechanism of action, key experimental findings, and its journey toward potential clinical applications.

Discovery and Origins

The discovery of neosaxitoxin is intrinsically linked to the broader research on paralytic shellfish poisoning (PSP), a serious neurological syndrome caused by the ingestion of shellfish contaminated with PSTs. These toxins are primarily produced by certain species of marine dinoflagellates, particularly those belonging to the genera Alexandrium and Gymnodinium, as well as some freshwater cyanobacteria.[3][4]

While saxitoxin was the first PST to be isolated and characterized, subsequent research revealed a diverse family of related compounds. Neosaxitoxin was identified as one of these naturally occurring analogs. Its presence has been confirmed in various toxin-producing organisms, including the dinoflagellates Alexandrium tamarense and Gymnodinium catenatum.[5][6] The biosynthesis of saxitoxins, including neosaxitoxin, is a complex enzymatic process, and the genes responsible for this pathway have been identified in both cyanobacteria and dinoflagellates.[7]

Mechanism of Action: Blocking the Voltage-Gated Sodium Channel

The primary molecular target of neosaxitoxin is the voltage-gated sodium channel (VGSC or Nav channel), a transmembrane protein crucial for the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells.[8][9] Neosaxitoxin acts as a potent and reversible blocker of these channels.[10]

It binds to "Site 1" on the extracellular side of the channel, effectively plugging the pore and preventing the influx of sodium ions that is necessary for depolarization.[8][11] The binding is characterized by high affinity and specificity.[10] The interaction involves the positively charged guanidinium groups of the toxin and negatively charged amino acid residues within the channel's outer vestibule.[10] Specifically, the DEKA motif, a sequence of aspartate, glutamate, lysine, and alanine residues in the P-loops of the channel's four domains, plays a critical role in toxin binding.[3][12]

The N1-hydroxyl group of neosaxitoxin has been shown to form a hydrogen bond with the tyrosine-401 residue in the rat skeletal muscle sodium channel (Nav1.4), contributing to its higher affinity compared to saxitoxin in certain conditions.[7][13] However, this same group can also lead to repulsive interactions with other residues, such as aspartate-400.[7][13]

Signaling Pathway of Neosaxitoxin Action

Caption: Neosaxitoxin binding to Site 1 of the voltage-gated sodium channel, leading to pore blockage.

Quantitative Analysis of Neosaxitoxin Activity

The potency of neosaxitoxin has been quantified in various experimental systems. The following tables summarize key quantitative data for neosaxitoxin and related toxins.

Table 1: Lethal Dose (LD50) of Neosaxitoxin in Rats

| Administration Route | LD50 (µg/kg) |

| Intravenous (iv) | 6.06 |

| Subcutaneous (sc) | 12.41 |

| Intramuscular (im) | 11.4 |

| Intraperitoneal (ip) | 30.35 |

Data from a chronic toxicity study in rats.

Table 2: Inhibitory Concentrations of Neosaxitoxin and Saxitoxin on Sodium Channels

| Toxin | Channel/Preparation | Parameter | Value (nM) | pH | Reference |

| Neosaxitoxin | Frog Skeletal Muscle | ED50 | 1.6 | 6.50 | [2][9] |

| Neosaxitoxin | Frog Skeletal Muscle | ED50 | 2.7 | 7.25 | [2][9] |

| Neosaxitoxin | Frog Skeletal Muscle | ED50 | 17.2 | 8.25 | [2][9] |

| Saxitoxin | Frog Skeletal Muscle | ED50 | 4.9 | 6.50 | [2][9] |

| Saxitoxin | Frog Skeletal Muscle | ED50 | 5.1 | 7.25 | [2][9] |

| Saxitoxin | Frog Skeletal Muscle | ED50 | 8.9 | 8.25 | [2][9] |

| Saxitoxin | Rat Nav1.4 | IC50 | 2.8 | - | [1][8] |

| Saxitoxin | Human Nav1.7 | IC50 | 702 | - | [1][8] |

ED50: Effective dose to reduce maximum sodium current by 50%. IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Toxin Isolation and Purification

The isolation and purification of neosaxitoxin are critical for its study and potential therapeutic use. A general workflow involves extraction from a biological source, followed by chromatographic purification.

References

- 1. pnas.org [pnas.org]

- 2. scilit.com [scilit.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The voltage-gated sodium channel inhibitor, 4,9-anhydrotetrodotoxin, blocks human Nav1.1 in addition to Nav1.6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific neosaxitoxin interactions with the Na+ channel outer vestibule determined by mutant cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin as Therapeutics for Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neosaxitoxin - Wikipedia [en.wikipedia.org]

- 10. Shellfish Toxins Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Functional effects of drugs and toxins interacting with NaV1.4 - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking a New Frontier in Pain Management: A Technical Guide to NeoSTX for Preclinical and Clinical Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic and acute pain represent a significant global health burden, with a pressing need for novel, non-addictive analgesics. NeoSTX, a potent site-1 sodium channel blocker, has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of this compound for pain research, consolidating key preclinical and clinical data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. By targeting the voltage-gated sodium channel Nav1.7, a critical mediator in nociceptive signaling, this compound offers a targeted approach to pain relief with a favorable safety profile. This document serves as a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound in the management of pain.

Introduction to this compound

Neosaxitoxin (this compound) is a potent, reversible, site-1 voltage-gated sodium channel (VGSC) blocker.[1] It is a naturally derived compound, an analog of saxitoxin, and is characterized by its high affinity and specificity for VGSCs, particularly the Nav1.7 subtype, which is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[2][3] Unlike traditional local anesthetics, this compound's targeted mechanism of action offers the potential for potent and prolonged analgesia with a reduced risk of systemic side effects.[4][5]

Mechanism of Action: Targeting the Source of Pain Signals

This compound exerts its analgesic effect by binding to the outer pore (site 1) of voltage-gated sodium channels, physically occluding the channel and preventing the influx of sodium ions.[1][5] This action inhibits the generation and propagation of action potentials along nociceptive nerve fibers, effectively blocking the transmission of pain signals from the periphery to the central nervous system. A key therapeutic advantage of this compound is its high affinity for the Nav1.7 sodium channel subtype.[2][3] Genetic and pharmacological studies have validated Nav1.7 as a critical mediator of pain perception in humans.[6][7]

Below is a diagram illustrating the signaling pathway of this compound at the neuronal level.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from preclinical and clinical research on this compound, providing a comparative overview of its efficacy and safety.

Table 1: Preclinical Efficacy of this compound in Animal Models of Pain

| Animal Model | Pain Type | This compound Dose | Route of Administration | Outcome | Duration of Effect | Citation |

| DMM Mouse | Osteoarthritis | 10 pg | Intra-articular | Significant pain relief | ~1.5 hours | [2] |

| DMM Mouse | Osteoarthritis | 1 ng | Intra-articular | Restoration of hyperalgesia threshold | Up to 1.5 hours | [2] |

| Rat Sciatic Nerve Block | Nociceptive | 3 µg/kg (with Bupivacaine & Epinephrine) | Percutaneous | Prolonged sensory and motor block | 48 hours | [8] |

Table 2: Clinical Efficacy and Safety of this compound in Human Volunteers

| Study Phase | Population | This compound Formulation | Dose | Route of Administration | Key Efficacy Outcome | Key Safety Findings | Citation |

| Phase 1 | Healthy Male Volunteers | This compound + Saline | 5-40 µg | Subcutaneous | Dose-dependent cutaneous hypoesthesia | Perioral numbness and tingling | [9][10] |

| Phase 1 | Healthy Male Volunteers | This compound + Bupivacaine | 5-40 µg | Subcutaneous | Prolonged cutaneous block vs. Bupivacaine alone | Perioral numbness and tingling | [9][10] |

| Phase 1 | Healthy Male Volunteers | This compound + Bupivacaine + Epinephrine | 10 µg | Subcutaneous | ~5-fold longer sensory block vs. Bupivacaine | Dramatically reduced perioral symptoms | [5][10] |

| Clinical Study | Healthy Volunteers | This compound | 50 µg | Subcutaneous | Blocked heat pain for 3 hours and cold pain for 24 hours | No adverse effects reported | [2] |

| Clinical Study | Laparoscopic Cholecystectomy Patients | This compound | Not specified | Port Infiltration | Longer analgesia compared to bupivacaine | Well-tolerated | [11] |

| Clinical Study | Bladder Pain Syndrome Patients | This compound | 80 µg | Intravesical Infiltration | Sustained pain relief | No adverse reactions detected | [12] |

Table 3: Pharmacokinetic Properties of this compound in Humans (Phase 1)

| This compound Formulation | Mean Peak Plasma Concentration (pg/mL) | Key Observation | Citation |

| This compound + Saline | 164 ± 81 | - | [10] |

| This compound + Bupivacaine | 134 ± 63 | - | [10] |

| This compound + Bupivacaine + Epinephrine | 67 ± 14 | At least 2-fold lower than other formulations | [4][10] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in this compound studies.

Preclinical Model: Destabilization of the Medial Meniscus (DMM) in Mice

This surgical model induces osteoarthritis (OA) and associated chronic pain.

Objective: To create a mechanically induced model of osteoarthritis in mice that mimics post-traumatic OA.

Materials:

-

8-12 week old male C57BL/6 mice[13]

-

Anesthetic cocktail (e.g., ketamine/xylazine)[13]

-

Surgical microscope

-

Sterile surgical instruments (micro-scissors, forceps)

-

Sutures

-

Post-operative analgesics (e.g., bupivacaine)[13]

Procedure:

-

Anesthetize the mouse via intraperitoneal injection.[13]

-

Shave and sterilize the skin over the right knee joint.

-

Make a small medial para-patellar incision to expose the joint capsule.

-

Incise the joint capsule to visualize the medial meniscotibial ligament (MMTL).

-

Transect the MMTL to destabilize the medial meniscus.[13]

-

Suture the joint capsule and skin in layers.

-

Administer post-operative analgesia.

-

Allow for a recovery period (e.g., 6 weeks) for OA and chronic pain to develop.[2]

Pain Behavior Assessment: Knee Hyperalgesia Testing in Mice

This protocol measures sensitivity to mechanical stimuli applied to the knee joint.

Objective: To quantify the withdrawal threshold to a mechanical stimulus as a measure of pain.

Materials:

-

Pressure Application Measurement (PAM) device with a conical tip[2][14]

-

Mouse restrainer (optional, hand restraint is common)[2]

Procedure:

-

Allow the mouse to acclimate to the testing environment.

-

Gently restrain the mouse, allowing access to the hind limbs.

-

Flex the knee to a consistent angle.

-

Apply the PAM device probe to the medial aspect of the knee joint.

-

Gradually increase the applied force until the mouse exhibits a withdrawal response (e.g., flinching, vocalization, or pulling the limb away).

-

The force at which the withdrawal occurs is recorded as the withdrawal threshold.

-

Repeat the measurement at least once with a minimum interval between measurements and average the values.[2]

Below is a diagram illustrating the experimental workflow for a preclinical study investigating this compound in an osteoarthritis pain model.

Clinical Trial Protocol: Phase 1 Safety and Efficacy Study

This protocol outlines a typical design for a first-in-human study of this compound.

Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound for local anesthesia in healthy volunteers.

Study Design: Double-blind, randomized, controlled, dose-escalation trial.[9][10]

Participant Population: Healthy male volunteers, aged 18-35 years.[9][10]

Interventions:

-

Active Groups: Subcutaneous injections of this compound at escalating doses (e.g., 5 µg, 10 µg, 20 µg, 40 µg), either alone or in combination with bupivacaine and/or epinephrine.[9][10]

-

Control Group: Subcutaneous injection of vehicle (e.g., saline) or active comparator (e.g., bupivacaine alone).[9][10]

Outcome Measures:

-

Primary: Safety and tolerability, assessed by monitoring adverse events (e.g., perioral numbness, tingling), vital signs, and clinical laboratory tests.[9][10]

-

Secondary:

Below is a diagram illustrating the logical workflow of a Phase 1 clinical trial for this compound.

Future Directions and Drug Development Considerations

The research presented herein underscores the significant potential of this compound as a novel non-opioid analgesic. Future research should focus on several key areas to advance its development:

-

Sustained-Release Formulations: A significant challenge with this compound is its relatively short duration of action when administered alone.[2] The development of sustained-release formulations, such as encapsulation in biodegradable microparticles, is a critical step to prolong its analgesic effect and enhance its clinical utility for chronic pain conditions like osteoarthritis.[2][3]

-

Combination Therapies: The synergistic effects observed when this compound is combined with bupivacaine and epinephrine highlight the potential for combination therapies to enhance efficacy and improve the safety profile by reducing systemic absorption.[4][5][10]

-

Expanded Clinical Trials: Further clinical investigation in larger patient populations and diverse pain conditions is necessary to fully elucidate the therapeutic potential and long-term safety of this compound.

-

Exploration of Other Pain States: Preclinical and clinical studies should be expanded to investigate the efficacy of this compound in other types of pain, including neuropathic and cancer-related pain.

Conclusion

This compound represents a compelling candidate in the quest for safer and more effective pain therapeutics. Its targeted mechanism of action, potent analgesic properties, and favorable safety profile in early clinical studies position it as a promising alternative to conventional pain medications. This technical guide provides a foundational resource for the scientific community to build upon existing research, design new studies, and ultimately translate the potential of this compound into a clinically meaningful treatment for patients suffering from pain.

References

- 1. Neosaxitoxin - Wikipedia [en.wikipedia.org]

- 2. Assessment of Knee Hyperalgesia in Mice using Pressure Application Measurement [jove.com]

- 3. Validation of the digital pressure application measurement (PAM) device for detection of primary mechanical hyperalgesia in rat and mouse antigen-induced knee joint arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modeling and Assessing Osteoarthritis in Mice by Destabilization of the Medial Meniscus (DMM). — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 5. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Establishment of an Animal Model of Epidural Anesthesia and Sedative Tail-Flick Test for Evaluating Local Anesthetic Effects in Rats | Semantic Scholar [semanticscholar.org]

- 9. A Phase 1, Dose-escalation, Double-blind, Block-randomized, Controlled Trial of Safety and Efficacy of Neosaxitoxin Alone and in Combination with 0.2% Bupivacaine, with and without Epinephrine, for Cutaneous Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US8975281B2 - Neosaxitoxin combination formulations for prolonged local anesthesia - Google Patents [patents.google.com]

- 11. A structural atlas of druggable sites on Nav channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2014145580A1 - Neosaxitoxin combination formulations for prolonged local anesthesia - Google Patents [patents.google.com]

- 13. Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Neosaxitoxin (NeoSTX): A Technical Guide on its Core Role in Paralytic Shellfish Poisoning

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neosaxitoxin (NeoSTX) is a potent neurotoxin belonging to the family of paralytic shellfish toxins (PSTs), which are the causative agents of paralytic shellfish poisoning (PSP), a life-threatening foodborne illness. This technical guide provides an in-depth analysis of this compound, focusing on its chemical properties, mechanism of action, and the experimental methodologies used for its study. Quantitative toxicological data are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a comprehensive understanding of this compound's role in PSP and its potential as a therapeutic agent.

Introduction

Paralytic shellfish poisoning is a global health concern, arising from the consumption of shellfish contaminated with toxins produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[1][2] These toxins, collectively known as saxitoxins, are a group of over 30 related neurotoxic alkaloids.[3] Neosaxitoxin (this compound) is a significant analogue of saxitoxin (STX), differing by the presence of a hydroxyl group on the nitrogen at position 1 of the purine ring.[3][4] This structural modification influences its toxicological profile and binding affinity to its molecular target. While notorious for its role in PSP, this compound is also being investigated for its therapeutic potential as a long-acting local anesthetic.[5][6][7] This guide delves into the technical details of this compound, providing a foundational resource for researchers in toxicology, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a hydrophilic and thermostable tricyclic perhydropurine alkaloid.[3] Its stability under acidic conditions and resistance to degradation by cooking are critical factors in its foodborne toxicity.[3]

| Property | Value | Reference |

| Molecular Formula | C10H17N7O5 | [5][6] |

| Molecular Weight | 315.29 g/mol | [5][6] |

| CAS Number | 64296-20-4 | [3][6] |

| IUPAC Name | [(3aS,4R,10aS)-5,10,10-Trihydroxy-2,6-diiminooctahydro-1H,8H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate | [3] |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the potent and reversible blockade of voltage-gated sodium channels (VGSCs) in excitable cells, such as nerve and muscle cells.[3][8] This blockade disrupts the normal propagation of action potentials, leading to the characteristic paralysis observed in PSP.

This compound, like STX, binds to site 1 of the VGSC alpha subunit's outer vestibule, physically occluding the ion pore.[3][9][10] The guanidinium groups of the toxin are crucial for this high-affinity interaction.[9] The additional N1-hydroxyl group in this compound can form a hydrogen bond with residues in the channel, such as Tyr-401 in the rat skeletal muscle Na+ channel, which contributes to its higher affinity compared to STX under certain conditions.[11]

Below is a diagram illustrating the signaling pathway disruption caused by this compound.

Caption: this compound blocks voltage-gated sodium channels, inhibiting nerve and muscle function.

Role in Paralytic Shellfish Poisoning (PSP)

The ingestion of shellfish contaminated with this compound and other PSTs leads to PSP. The symptoms are primarily neurological and their onset is rapid, typically within 10 to 30 minutes of consumption.[1]

Toxidrome

The clinical presentation of PSP, or the toxidrome, progresses in a dose-dependent manner.

Caption: Progression of symptoms in Paralytic Shellfish Poisoning (PSP).

Quantitative Toxicology Data

The toxicity of this compound varies depending on the route of administration and the animal model.

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Intravenous (IV) | 6.06 µg/kg | [12][13] |

| LD50 | Rat | Subcutaneous (SC) | 12.41 µg/kg | [13] |

| LD50 | Rat | Intramuscular (IM) | 11.4 µg/kg | [13] |

| LD50 | Rat | Intraperitoneal (IP) | 30.35 µg/kg | [13] |

| LD50 | Mouse | Intraperitoneal (IP) | 10 µg/kg | [14] |

| EC50 | Frog Skeletal Muscle Fiber (pH 6.50) | In vitro | 1.6 nM | [4] |

| EC50 | Frog Skeletal Muscle Fiber (pH 7.25) | In vitro | 2.7 nM | [4] |

| EC50 | Frog Skeletal Muscle Fiber (pH 8.25) | In vitro | 17.2 nM | [4] |

| Relative Toxicity to STX | Neuroblastoma Cell Bioassay | In vitro | 128.0% | [15] |

Experimental Protocols

The detection and quantification of this compound are critical for public health monitoring and research. Various analytical methods have been developed for this purpose.

Sample Preparation from Shellfish Tissue

A generalized protocol for extracting PSTs from shellfish tissue for subsequent analysis is as follows:

-

Homogenization: Weigh a known amount of shellfish tissue and homogenize it with an equal volume of 0.1 M hydrochloric acid (HCl).[16]

-

Centrifugation: Centrifuge the homogenate to pellet solid debris.

-

Supernatant Collection: Carefully collect the acidic supernatant containing the toxins.

-

Solid-Phase Extraction (SPE) (Optional Cleanup):

-

Filtration: Filter the eluate through a 0.22 µm syringe filter prior to instrumental analysis.[16]

Analytical Methods

-

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is a widely used method that involves the separation of toxins by HPLC followed by post-column oxidation to form fluorescent derivatives that can be detected.[17]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the identification and quantification of this compound in various matrices, including urine and plasma.[18][19][20] This technique offers direct detection without the need for derivatization.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A rapid and high-throughput screening method based on the specific binding of antibodies to this compound.

The following diagram outlines a typical experimental workflow for the analysis of this compound.

Caption: A generalized workflow for the detection and quantification of this compound.

Conclusion

Neosaxitoxin is a critical component of the paralytic shellfish toxin complex, posing a significant threat to public health through the consumption of contaminated seafood. Its potent blockade of voltage-gated sodium channels is the underlying cause of the severe neurological symptoms of PSP. Understanding the chemical properties, mechanism of action, and toxicokinetics of this compound is paramount for developing effective monitoring strategies, clinical interventions, and exploring its therapeutic applications. The experimental protocols and data presented in this guide offer a comprehensive resource for professionals engaged in the study of this important marine neurotoxin. Continued research into the interactions of this compound with its molecular targets will undoubtedly provide further insights into the pathophysiology of PSP and may pave the way for novel drug development.

References

- 1. Paralytic shellfish poisoning - Wikipedia [en.wikipedia.org]

- 2. Paralytic Shellfish Poisoning – Harmful Algal Blooms [hab.whoi.edu]

- 3. Neosaxitoxin - Wikipedia [en.wikipedia.org]

- 4. Interactions of neosaxitoxin with the sodium channel of the frog skeletal muscle fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neosaxitoxin | C10H17N7O5 | CID 21117946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Neosaxitoxin, a Paralytic Shellfish Poison toxin, effectively manages bucked shins pain, as a local long-acting pain blocker in an equine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxic effects, pharmacokinetics and clearance of saxitoxin, a component of paralytic shellfish poison (PSP), in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Voltage-Gated Sodium Channels: A Prominent Target of Marine Toxins | MDPI [mdpi.com]

- 10. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Specific neosaxitoxin interactions with the Na+ channel outer vestibule determined by mutant cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chronic Toxicity Study of Neosaxitoxin in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Toxicological evaluation of saxitoxin, neosaxitoxin, gonyautoxin II, gonyautoxin II plus III and decarbamoylsaxitoxin with the mouse neuroblastoma cell bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Quantification of saxitoxin and neosaxitoxin in human urine utilizing isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Detection of human exposure to saxitoxin and neosaxitoxin in urine by online-solid phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of Neosaxitoxin (NeoSTX)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosaxitoxin (NeoSTX) is a potent neurotoxin belonging to the family of paralytic shellfish toxins (PSTs).[1][2] It is a naturally occurring alkaloid produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[1] Structurally similar to saxitoxin (STX), this compound is distinguished by the presence of a hydroxyl group on the nitrogen at position 1 of its tricyclic perhydropurine core.[1] This modification significantly influences its biological activity. While notorious for its role in paralytic shellfish poisoning, this compound is also a molecule of significant interest for drug development, particularly as a long-acting local anesthetic.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is a highly hydrophilic and thermostable molecule.[1] It is known to be particularly stable under acidic conditions.[1] The following tables summarize the key chemical and physical properties of Neosaxitoxin.

| Identifier | Value | Reference |

| IUPAC Name | [(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate | [2] |

| Synonyms | This compound, Neosaxitoxin | [2] |

| CAS Number | 64296-20-4 | [3] |

| Molecular Formula | C₁₀H₁₇N₇O₅ | [3] |

| Molecular Weight | 315.29 g/mol | [2] |

| Monoisotopic Mass | 315.12911667 Da | [2] |

| InChI Key | PPEKGEBBBBNZKS-HGRQIUPRSA-N | [2] |

| Property | Value/Description | Reference |

| Appearance | White crystalline solid | [4] (for STX) |

| Solubility | Highly hydrophilic; readily soluble in water and lower alcohols. Insoluble in non-polar organic solvents. | [1][4] (for STX) |

| pKa (Predicted) | 6.52 ± 0.60 | [5] |

| Stability | Thermostable, not destroyed by cooking. Very stable in usual storage, especially in acidic conditions (pH < 4) and at low temperatures (-20°C). Decomposes rapidly in alkaline media. | [1][4] (for STX) |

| LogP (Calculated) | -4.3 | [2] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the potent and reversible blockade of voltage-gated sodium channels (VGSCs).[1] By binding to site 1 on the extracellular pore of these channels, this compound prevents the influx of sodium ions, thereby inhibiting the initiation and propagation of action potentials in excitable cells like neurons.[1] This blockade is responsible for both its toxic paralytic effects and its therapeutic potential as a local anesthetic.

Beyond its direct action on sodium channels, this compound has been shown to exert anti-inflammatory effects. This is mediated through the modulation of inflammatory signaling pathways in immune cells such as macrophages.

Primary Signaling Pathway: Blockade of Voltage-Gated Sodium Channels

The following diagram illustrates the fundamental mechanism of this compound action on a neuron.

Anti-Inflammatory Signaling Pathway in Macrophages

This compound has been demonstrated to suppress the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS). This effect is mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Potential Interaction with Calcium Signaling

While the primary target of this compound is the voltage-gated sodium channel, evidence from related toxins like saxitoxin suggests a potential for interaction with calcium signaling pathways. Saxitoxin has been shown to inhibit L-type calcium channels, and local anesthetics, in general, can modulate intracellular calcium levels. The following diagram illustrates a hypothetical pathway for how this compound might influence calcium signaling, which requires further experimental validation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and study of this compound.

Quantification of this compound in Biological Samples (Urine) by LC-MS/MS

This protocol is adapted from methods for the analysis of saxitoxins in human urine.[6][7]

Workflow Diagram

Methodology

-

Sample Preparation:

-

To 500 µL of urine, add an internal standard (e.g., ¹⁵N₇-labeled this compound).

-

Add 1 mL of acetonitrile/methanol/water mixture for protein precipitation and initial extraction.

-

Vortex and centrifuge to pellet precipitates.

-

-

Solid Phase Extraction (SPE):

-

Condition a hydrophilic interaction liquid chromatography (HILIC) SPE cartridge (e.g., Polyamide) or a weak cation exchange cartridge with the appropriate solvents as per the manufacturer's instructions.

-

Load the supernatant from the sample preparation step onto the cartridge.

-

Wash the cartridge to remove interfering matrix components.

-

-

Elution:

-

Elute this compound from the SPE cartridge using an appropriate solvent mixture (e.g., a methanol/water mixture with a small percentage of acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A HILIC or reversed-phase C18 column suitable for polar compounds.

-

Mobile Phase: A gradient of an aqueous solution with a small amount of formic acid or ammonium formate and an organic solvent like acetonitrile.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and its internal standard.

-

-

-

Quantification:

-

Generate a calibration curve using certified reference standards of this compound.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Determination of Binding Affinity to Sodium Channels via Whole-Cell Patch Clamp

This protocol provides a general framework for assessing the inhibitory effect of this compound on voltage-gated sodium channels in a cellular context.[8][9][10][11]

Workflow Diagram

Methodology

-

Cell Preparation:

-

Culture cells expressing the desired voltage-gated sodium channel subtype (e.g., HEK293 cells transfected with a specific NaV channel).

-

Plate the cells on coverslips suitable for microscopy and electrophysiological recording.

-

-

Solutions:

-

External Solution (Bath): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose) to maintain cell viability.

-

Internal Solution (Pipette): Contains ions that mimic the intracellular environment (e.g., KCl or K-gluconate, MgCl₂, EGTA, HEPES, ATP).

-

-

Recording Procedure:

-

Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.

-

Mount the coverslip with cells in the recording chamber on an inverted microscope and perfuse with the external solution.

-

Using a micromanipulator, approach a single cell with the patch pipette and apply slight positive pressure.

-

Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (gigaohm seal).

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

-

-

Data Acquisition:

-

Switch the amplifier to voltage-clamp mode.

-

Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the sodium channels in a closed state.

-

Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit inward sodium currents.

-

Record the baseline sodium currents.

-

-

This compound Application and Measurement:

-

Perfuse the recording chamber with the external solution containing a known concentration of this compound.

-

After a sufficient incubation period to allow for binding equilibrium, record the sodium currents again using the same voltage protocol.

-

Repeat with a range of this compound concentrations to generate a dose-response curve.

-

-

Data Analysis:

-

Measure the peak amplitude of the sodium current before and after the application of each concentration of this compound.

-

Calculate the percentage of current inhibition for each concentration.

-

Fit the dose-response data to a suitable equation (e.g., the Hill equation) to determine the half-maximal inhibitory concentration (IC₅₀) or dissociation constant (Kd).

-

Measurement of NF-κB Nuclear Translocation in Macrophages

This protocol details an immunofluorescence-based method to quantify the effect of this compound on the nuclear translocation of NF-κB in LPS-stimulated macrophages.[12][13]

Workflow Diagram

Methodology

-

Cell Culture and Plating:

-

Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Seed the cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Include a vehicle control (media without this compound).

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a time known to induce maximal NF-κB translocation (e.g., 30-60 minutes). Include an unstimulated control.

-

-

Fixation and Permeabilization:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with a solution of 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunofluorescence Staining:

-

Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% bovine serum albumin and 0.1% Tween 20) for 1 hour.

-

Incubate the cells with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

-

Wash with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with a DNA-binding dye like DAPI.

-

Wash and mount the coverslips on microscope slides.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Using image analysis software (e.g., ImageJ), define the nuclear and cytoplasmic regions of interest (ROIs) for each cell based on the DAPI and brightfield/phase-contrast images.

-

Measure the mean fluorescence intensity of the NF-κB p65 staining in the nuclear and cytoplasmic ROIs.

-

Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell.

-

Compare the ratios across the different treatment groups to quantify the effect of this compound on LPS-induced NF-κB nuclear translocation.

-

Conclusion

Neosaxitoxin is a molecule with a dual identity: a potent neurotoxin and a promising therapeutic agent. Its well-defined chemical structure and physical properties, particularly its high water solubility and stability, are advantageous for pharmaceutical development. The primary mechanism of action, the blockade of voltage-gated sodium channels, is well-understood and forms the basis of its anesthetic properties. Furthermore, the discovery of its anti-inflammatory effects through the modulation of the NF-κB pathway opens up new avenues for its therapeutic application. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the properties and biological activities of this fascinating molecule, paving the way for its potential translation into clinical practice.

References

- 1. Neosaxitoxin - Wikipedia [en.wikipedia.org]

- 2. Neosaxitoxin | C10H17N7O5 | CID 21117946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cifga.com [cifga.com]

- 4. Calcium and other signalling pathways in neuroendocrine regulation of somatotroph functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium influx through L-type channels attenuates skeletal muscle contraction via inhibition of adenylyl cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fast and quantitative determination of saxitoxin and neosaxitoxin in urine by ultra performance liquid chromatography-triple quadrupole mass spectrometry based on the cleanup of solid phase extraction with hydrophilic interaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Whole Cell Patch Clamp Protocol [protocols.io]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 11. Protocol for whole-cell patch-clamp assay for HBV-mediated sodium influx in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NeoSTX: A Potent Voltage-Gated Sodium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neosaxitoxin (NeoSTX), a potent neurotoxin, has garnered significant interest in the scientific community for its highly specific and reversible blockade of voltage-gated sodium channels (NaVs). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its study. With a focus on quantitative data and methodological rigor, this document aims to serve as a valuable resource for researchers in pharmacology, neuroscience, and drug development.

Chemical and Physical Properties of this compound

This compound is a naturally occurring paralytic shellfish toxin. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 64296-20-4 | [1][2][3][4][5] |

| Chemical Formula | C10H17N7O5 | [2][6] |

| Molecular Weight | 315.29 g/mol | [2][3][6] |

| IUPAC Name | [(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate | [6] |

| Synonyms | This compound, Neosaxitoxin | [2][3] |

Mechanism of Action: Site-1 Blockade of Voltage-Gated Sodium Channels

This compound exerts its physiological effects through a highly specific interaction with voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells.

This compound is classified as a "site-1" sodium channel blocker. This classification indicates that it binds to the outer pore of the sodium channel, effectively occluding the channel and preventing the influx of sodium ions. This blockade of sodium conductance inhibits the depolarization of the cell membrane, thereby preventing the generation and propagation of nerve impulses. This mechanism is the basis for its potent anesthetic and analgesic properties.

The interaction between this compound and the sodium channel is a direct physical blockade rather than the initiation of an intracellular signaling cascade. The following diagram illustrates this mechanism.

Caption: Mechanism of this compound action on a voltage-gated sodium channel.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity and concentration of this compound.

Electrophysiological Analysis using Patch-Clamp

Objective: To measure the inhibitory effect of this compound on voltage-gated sodium currents.

Methodology: Whole-cell patch-clamp recordings from cells expressing the target sodium channel subtype (e.g., HEK293 cells transfected with a specific NaV isoform).

Experimental Workflow:

Caption: Workflow for patch-clamp analysis of this compound.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Transfect cells with the cDNA encoding the desired human NaV channel subtype (e.g., NaV1.7) using a suitable transfection reagent.

-

Allow 24-48 hours for channel expression.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Pipette Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

-

-

Patch-Clamp Recording:

-

Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a membrane potential of -100 mV.

-

Elicit sodium currents by depolarizing the membrane to 0 mV for 20 ms.

-

Record baseline currents in the external solution.

-

Perfuse the recording chamber with the external solution containing a known concentration of this compound.

-

Record the sodium currents in the presence of this compound.

-

Wash out the drug with the external solution to observe the reversibility of the block.

-

-

Data Analysis:

-

Measure the peak amplitude of the sodium current before and after the application of this compound.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.

-

Quantification of this compound by Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately measure the concentration of this compound in biological samples (e.g., plasma, urine).

Methodology: Liquid chromatography-tandem mass spectrometry provides high sensitivity and specificity for the quantification of this compound.

Experimental Workflow:

Caption: Workflow for LC-MS/MS quantification of this compound.

Detailed Protocol:

-

Sample Preparation:

-

To 500 µL of the biological sample (e.g., plasma), add an internal standard (e.g., ¹⁵N₇-labeled this compound).

-

Perform protein precipitation by adding an equal volume of acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

-

Solid Phase Extraction (SPE):

-

Condition a weak cation exchange SPE cartridge with methanol and then water.

-

Load the supernatant from the sample preparation step onto the cartridge.

-

Wash the cartridge with water and then methanol.

-

Elute this compound with an acidic methanol solution (e.g., 5% formic acid in methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from high organic to high aqueous to retain and elute the polar this compound.

-

-

Mass Spectrometry: